molecular formula C3H4N6 B14702268 1,3-Diazidoprop-1-ene CAS No. 22750-69-2

1,3-Diazidoprop-1-ene

Cat. No.: B14702268
CAS No.: 22750-69-2
M. Wt: 124.10 g/mol
InChI Key: ZWRSKCACVBPBCM-UHFFFAOYSA-N
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Description

1,3-Diazidoprop-1-ene is an organic compound characterized by the presence of two azide groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazidoprop-1-ene can be synthesized through various methods, including the reaction of propargyl alcohol with sodium azide in the presence of a copper catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired diazide compound.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazidoprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide groups into amines.

    Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the azide groups.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Diazidoprop-1-ene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Industry: Utilized in the production of high-energy materials and explosives.

Mechanism of Action

The mechanism of action of 1,3-Diazidoprop-1-ene involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming triazoles through the Huisgen cycloaddition mechanism. This reactivity is exploited in various applications, including click chemistry for the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazidopropane: Similar structure but lacks the double bond present in 1,3-Diazidoprop-1-ene.

    1,3-Diazidobutane: Longer carbon chain but similar reactivity due to the presence of azide groups.

Uniqueness

This compound is unique due to its propene backbone, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bond allows for additional reactions, such as cycloadditions, making it a versatile compound in organic synthesis.

Properties

CAS No.

22750-69-2

Molecular Formula

C3H4N6

Molecular Weight

124.10 g/mol

IUPAC Name

1,3-diazidoprop-1-ene

InChI

InChI=1S/C3H4N6/c4-8-6-2-1-3-7-9-5/h1-2H,3H2

InChI Key

ZWRSKCACVBPBCM-UHFFFAOYSA-N

Canonical SMILES

C(C=CN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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